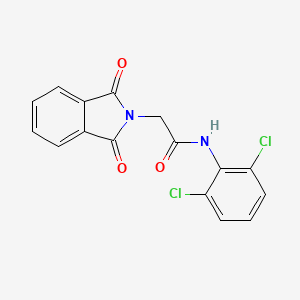![molecular formula C26H24N6O8 B11653345 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)
4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with malononitrile and aromatic aldehydes to form the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could yield a variety of functionalized derivatives .
科学的研究の応用
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
作用機序
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- 4,5-dicyano-1,2,3-triazole
- Indole derivatives
Uniqueness
4-[6-AMINO-5-CYANO-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrano[2,3-c]pyrazole core is particularly notable for its stability and reactivity, making it a valuable scaffold for the development of new compounds with diverse applications .
特性
分子式 |
C26H24N6O8 |
|---|---|
分子量 |
548.5 g/mol |
IUPAC名 |
[4-[6-amino-5-cyano-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H24N6O8/c1-36-18-11-15(12-19(37-2)23(18)39-26(33)31-6-8-38-9-7-31)20-17(13-27)24(28)40-25-21(20)22(29-30-25)14-4-3-5-16(10-14)32(34)35/h3-5,10-12,20H,6-9,28H2,1-2H3,(H,29,30) |
InChIキー |
PXBCDUKHBZOGPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC(=CC=C5)[N+](=O)[O-])N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)

![Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone}](/img/structure/B11653294.png)
![(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11653302.png)
![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
